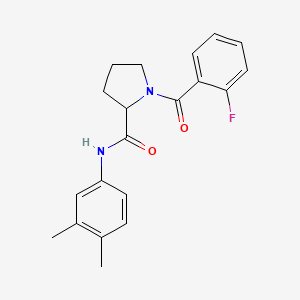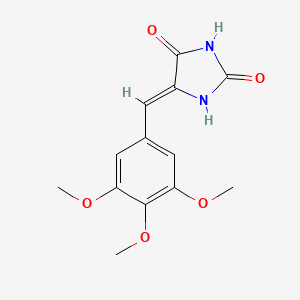
N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)prolinamide, also known as FUBPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. FUBPAM belongs to the class of proline-based amino acids and is a potent inhibitor of the enzyme, fatty acid amide hydrolase (FAAH). In
作用機序
N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)prolinamide inhibits FAAH by binding to the active site of the enzyme, preventing the hydrolysis of endocannabinoids such as anandamide. This leads to an increase in the levels of endocannabinoids, which can activate cannabinoid receptors and modulate several physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of endocannabinoids such as anandamide, which can activate cannabinoid receptors and modulate several physiological processes. This compound has also been shown to have analgesic, anxiolytic, and antidepressant effects.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)prolinamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound has been extensively studied in preclinical models, and its effects have been well-characterized. However, there are also some limitations to using this compound in lab experiments. This compound has not been extensively studied in clinical trials, and its safety profile in humans is not well-known.
将来の方向性
There are several future directions for N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)prolinamide research. One potential application is in the development of novel analgesics. This compound has been shown to have analgesic effects in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Another potential application is in the treatment of anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Finally, this compound could be used as a tool for studying the endocannabinoid system and its role in physiological processes. Further research is needed to determine the full potential of this compound in drug development and basic research.
合成法
The synthesis of N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)prolinamide involves the reaction of 2-fluorobenzoyl chloride with proline amide in the presence of a base catalyst. The resulting intermediate is then reacted with 3,4-dimethylphenylamine to yield this compound. The synthesis method is relatively simple and has been optimized by several research groups.
科学的研究の応用
N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)prolinamide has been extensively studied for its potential applications in drug development. As a potent inhibitor of FAAH, this compound can increase the levels of endocannabinoids such as anandamide, which have been implicated in several physiological processes such as pain sensation, appetite regulation, and mood. This compound has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-1-(2-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13-9-10-15(12-14(13)2)22-19(24)18-8-5-11-23(18)20(25)16-6-3-4-7-17(16)21/h3-4,6-7,9-10,12,18H,5,8,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFJXYYBBZMIDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-amino-6-chloro-4-pyrimidinyl)-3-piperidinyl]methanol](/img/structure/B6081887.png)
![2-(3-methoxybenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine](/img/structure/B6081895.png)

![ethyl 2-{[(6-chloro-2-phenyl-4-quinolinyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081901.png)
![5-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6081909.png)
![3,4-dihydropyrrolo[1,2-a]pyrazine succinate](/img/structure/B6081923.png)
![1-[4-(2-{2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethoxy}ethoxy)phenyl]ethanone](/img/structure/B6081928.png)
![2-[(3-methylbenzoyl)amino]-N,N-dipropyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6081939.png)
![4-[2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B6081945.png)
![ethyl 2-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081951.png)
![N-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B6081953.png)
![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6081964.png)
![4-(4-hydroxyphenyl)-5-phenyl-3,4-dihydropyrimido[5,4-c][1,5]benzothiazepin-2(1H)-one](/img/structure/B6081975.png)
![N-butyl-3-{[(1H-indol-4-ylmethyl)amino]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6081991.png)